molecular formula C16H16N4O B12427737 N-Desmethyl Alosetron-d4

N-Desmethyl Alosetron-d4

Cat. No.: B12427737
M. Wt: 284.35 g/mol
InChI Key: HVGCYMYYQOKECJ-JLZJBEKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Alosetron-d4 is a deuterium-labelled analogue of the major metabolite of Alosetron, a potent and selective serotonin 5-HT 3 receptor antagonist used in the management of irritable bowel syndrome . This high-purity compound is supplied as an analytical standard and is essential for use in quantitative mass spectrometry-based assays, where it serves as a critical internal standard for the precise measurement of metabolite concentrations . Its primary research value lies in facilitating drug metabolism and pharmacokinetic (DMPK) studies, enabling researchers to investigate the metabolic profile and disposition of Alosetron with high accuracy and reliability through advanced techniques like LC-MS . The product is presented as a solid powder and is characterized by a molecular formula of C₂₆H₁₂D₄N₄O and a molecular weight of 284.35 g/mol (or 327.23 g/mol as reported elsewhere, indicating potential differences in salt forms or calculation) . To ensure its stability and integrity, it is recommended that the material be stored refrigerated or frozen, protected from air and light . As with all materials of this nature, users should consult the relevant Safety Data Sheet (MSDS) for complete handling and safety information prior to use . This product is intended for research purposes only in a laboratory setting and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N4O

Molecular Weight

284.35 g/mol

IUPAC Name

2-[[2-deuterio-4-(trideuteriomethyl)-1H-imidazol-5-yl]methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one

InChI

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18)/i1D3,9D

InChI Key

HVGCYMYYQOKECJ-JLZJBEKYSA-N

Isomeric SMILES

[2H]C1=NC(=C(N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3)C([2H])([2H])[2H]

Canonical SMILES

CC1=C(NC=N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for N Desmethyl Alosetron D4

Design and Execution of Deuterium (B1214612) Incorporation Pathways in Alosetron Metabolite Analogs

The strategic design of a synthesis for an isotopically labeled compound like N-Desmethyl Alosetron-d4 is fundamental to ensuring the precise placement and high enrichment of deuterium atoms. The designation "d4" indicates the incorporation of four deuterium atoms. The design process begins with identifying synthetically accessible positions within the parent molecule, N-Desmethyl Alosetron, that are stable to isotopic exchange under physiological conditions.

A common and effective strategy involves the use of deuterated starting materials or reagents in the synthetic pathway. This approach allows for the introduction of deuterium at specific, predetermined sites in the molecule's core structure. For N-Desmethyl Alosetron, a plausible retrosynthetic analysis would involve disconnecting the molecule into key building blocks, such as the pyrido[4,3-b]indol-1-one core and the deuterated 5-methyl-1H-imidazol-4-yl)methyl side chain. The synthesis could proceed by coupling a deuterated imidazole-containing fragment with the pre-formed tricyclic core.

The execution of such a pathway requires careful selection of deuterating agents and reaction conditions to achieve high isotopic enrichment while maintaining chemical purity. The choice of solvent is also critical, as protic solvents could lead to unwanted H/D exchange, reducing the final isotopic purity.

Table 1: Potential Deuterated Precursors and Reagents for Synthesis
Precursor/ReagentRole in SynthesisRationale for Use
Deuterated methylating agent (e.g., CD₃I)Introduction of a trideuteromethyl groupUsed to build the deuterated methyl-imidazole side chain.
Deuterium oxide (D₂O)Deuterium source in exchange reactionsCan be used for H/D exchange at acidic C-H positions, often catalyzed by acid or base. libretexts.org
Sodium borodeuteride (NaBD₄)Reducing agentIntroduces deuterium during the reduction of carbonyls or imines.
Deuterium gas (D₂)Deuterium source in hydrogenationUsed in catalytic hydrogenation/deuteration reactions to saturate double bonds.

Exploration of Catalytic and Photochemical Deuteration Techniques for N-Demethylated Structures

Modern synthetic chemistry offers a range of advanced techniques for deuterium incorporation that can be applied to complex heterocyclic structures like N-Desmethyl Alosetron. These methods, including catalytic and photochemical approaches, provide pathways for precise and efficient labeling, sometimes in the later stages of a synthesis.

Catalytic Deuteration: Catalytic methods often involve hydrogen isotope exchange (HIE) reactions, where C-H bonds are reversibly broken and reformed in the presence of a deuterium source. chemrxiv.org Transition metal catalysts, such as those based on nickel, iridium, platinum, or palladium, are effective in activating C-H bonds, facilitating the exchange with deuterium from sources like D₂ gas or D₂O. chemrxiv.orgprinceton.edu For a molecule like N-Desmethyl Alosetron, this technique could be used to deuterate specific aromatic or aliphatic positions depending on the catalyst and directing groups present in the substrate. The development of in-situ generated nickel nanoparticles, for instance, has shown promise for the precise deuteration of azine substructures within complex pharmaceuticals. chemrxiv.org

Photochemical Deuteration: Photochemical methods have emerged as powerful tools for isotopic labeling under mild conditions. researchgate.net Photoredox catalysis, for example, can generate reactive radical intermediates that abstract a hydrogen atom from the substrate. princeton.edu This radical can then be quenched by a deuterium source, such as D₂O, to install the deuterium atom. princeton.edunih.gov This technique has been successfully applied to install deuterium at α-amino sp³ C-H bonds in various drug molecules. princeton.edu Such a strategy could be adapted for the selective deuteration of positions within the tetrahydro-pyrido portion of the N-Desmethyl Alosetron structure. These light-driven reactions offer high functional group tolerance and can often be performed at room temperature, preserving the integrity of complex molecules. researchgate.net

Table 2: Comparison of Deuteration Techniques
TechniqueDeuterium SourceAdvantagesChallenges
Catalytic HIED₂ gas, D₂O, deuterated solventsHigh efficiency, potential for high isotopic enrichment.Requires specific catalysts, potential for over-deuteration, may require harsh conditions.
Photochemical DeuterationD₂OMild reaction conditions, high regioselectivity, good functional group tolerance. princeton.eduresearchgate.netRequires a photocatalyst and light source, potential for side reactions. nih.gov
Synthesis from Deuterated PrecursorsDeuterated building blocksPrecise control over label position, high isotopic purity.Requires synthesis of deuterated starting materials, which can be complex and costly.

Rigorous Purification and Comprehensive Structural Elucidation of Deuterated Compounds

Following the synthesis, the deuterated compound must undergo rigorous purification to separate it from unlabeled or partially labeled species and any reaction byproducts. High chemical and isotopic purity (typically >98%) is essential for its use as an internal standard in quantitative bioanalysis. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for purifying compounds like this compound to a high degree of chemical purity. Gas chromatography can also be employed for the separation of isotopologues. nih.gov

Once purified, comprehensive structural elucidation is required to confirm the molecular structure, verify the number of incorporated deuterium atoms, and determine their precise locations within the molecule. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the exact position of the deuterium labels.

¹H NMR (Proton NMR): A comparison of the ¹H NMR spectrum of the deuterated compound with that of the unlabeled standard will show a reduction or complete disappearance of signals corresponding to the C-H positions that have been deuterated.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It provides a spectrum showing signals only for the deuterated positions, confirming their chemical environment. wikipedia.org Although it has lower resolution than proton NMR, it is highly effective for verifying the success of deuteration. wikipedia.org Advanced techniques like two-dimensional ²H-¹H correlation spectroscopy can further elucidate through-space interactions and confirm structural assignments in partially deuterated compounds. chemrxiv.org

Table 3: Analytical Techniques for Purification and Elucidation
TechniquePurposeInformation Provided
High-Performance Liquid Chromatography (HPLC)PurificationSeparation of the target compound from impurities, achieving high chemical purity (>98%).
High-Resolution Mass Spectrometry (HRMS)Structural ElucidationProvides exact molecular weight, confirming the number of incorporated deuterium atoms and overall isotopic enrichment.
Proton Nuclear Magnetic Resonance (¹H NMR)Structural ElucidationConfirms the location of deuterium by observing the disappearance or attenuation of specific proton signals.
Deuterium Nuclear Magnetic Resonance (²H NMR)Structural ElucidationDirectly detects the deuterium atoms, confirming their presence and chemical environment within the molecule. wikipedia.org

Sophisticated Analytical Chemistry Approaches for Quantification and Characterization of N Desmethyl Alosetron D4

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for N-Desmethyl Alosetron-d4

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of this compound in complex biological matrices. researchgate.netnih.gov The development of a robust LC-MS/MS method requires meticulous optimization of both chromatographic separation and mass spectrometric detection to achieve high sensitivity, specificity, and throughput. nih.govumcutrecht.nl

A typical method involves solid-phase extraction (SPE) or protein precipitation to isolate the analyte from plasma or other biological fluids. researchgate.netresearchgate.net The extracted sample is then subjected to reversed-phase liquid chromatography for separation. umcutrecht.nl Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition. nih.gov For this compound, this would involve tracking the transition from its protonated molecular ion ([M+H]+) to a characteristic fragment ion.

Method validation is conducted according to regulatory guidelines to demonstrate the reliability of the assay. researchgate.netnih.gov Key validation parameters include selectivity, sensitivity (lower limit of quantitation), linearity of the calibration curve, accuracy, precision, recovery, and stability under various conditions. researchgate.netnih.gov

Table 1: Representative LC-MS/MS Parameters for this compound Analysis This table presents a hypothetical, yet typical, set of parameters based on methods for similar analytes.

ParameterCondition
Chromatography Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Specific m/z → m/z (e.g., 285.2 → 228.2)
Internal Standard Appropriate stable isotope-labeled analog

A primary challenge in the chromatography of deuterated compounds is the "chromatographic deuterium (B1214612) effect" or "isotope effect," where deuterated analytes may exhibit slightly different retention times than their non-deuterated counterparts. nih.gov Typically, deuterated compounds elute slightly earlier than their protiated analogs in reversed-phase chromatography. nih.govcchmc.org This phenomenon is attributed to subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds, which can influence intermolecular interactions with the stationary phase. cchmc.org

Optimization strategies to manage this effect include:

Column Chemistry: The choice of stationary phase is critical. While standard C18 columns are widely used, columns with different functionalities, such as pentafluorophenyl (PFP), have been shown to reduce the chromatographic deuterium effect. acs.orgacs.org The electronic interactions between the PFP phase and the deuterated analyte can minimize retention time shifts. acs.org

Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH can alter the interactions between the analyte and the stationary phase, thereby influencing the separation between the deuterated and non-deuterated forms.

Temperature Control: Maintaining a consistent and optimized column temperature is crucial for reproducible retention times and can help in managing the separation of isotopologues.

Table 2: Comparison of Stationary Phases for Deuterated Analyte Separation

Stationary PhasePrimary Interaction MechanismImpact on Deuterium Isotope Effect
Octadecyl (C18) Hydrophobic InteractionsNoticeable retention time shift often observed. cchmc.org
Pentafluorophenyl (PFP) π-π, Dipole-Dipole, Hydrophobic InteractionsCan effectively reduce the retention time shift. acs.orgacs.org
Biphenyl π-π InteractionsOffers alternative selectivity that may reduce the isotope effect. acs.org

Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its superior accuracy and precision. nih.gov In this technique, a known concentration of a stable isotope-labeled version of the analyte, such as this compound, is added to the sample as an internal standard (IS) at the beginning of the sample preparation process. nih.govnih.gov

Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during the LC-MS/MS analysis. researchgate.netmdpi.com The final quantitative measurement is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. nih.gov This ratiometric approach effectively cancels out variations that can occur during sample processing and analysis, leading to highly precise and accurate results. nih.gov The use of this compound as an IS for the quantification of unlabeled N-Desmethyl Alosetron is a direct application of this powerful technique. nih.gov

While the chromatographic isotope effect can be managed through parameter optimization, it is also important to consider its potential impact on mass spectrometric performance and data integrity. Mitigation strategies focus on both the synthesis of the standard and the analytical method itself.

Stable Isotope Labeling: The deuterium atoms should be placed in positions on the molecule that are not susceptible to back-exchange with protons from the solvent or during metabolic processes. Loss of the deuterium label would compromise the accuracy of the assay.

Chromatographic Co-elution: Ideally, the analytical method should be optimized to achieve near co-elution of the deuterated standard and the native analyte. As discussed, selecting an appropriate column, such as a PFP phase, can significantly reduce separation. acs.orgacs.org Co-elution ensures that both compounds experience the same matrix effects at the same point in time, which is critical for accurate correction by the internal standard.

Mass Spectrometric Resolution: The mass spectrometer must have sufficient resolution to distinguish between the analyte and the deuterated internal standard, which is fundamental to the design of an LC-MS/MS experiment. It is also important to check for any potential isotopic crosstalk, where the signal from one isotopologue contributes to the signal of the other.

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Structure Elucidation and Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including metabolites and their deuterated analogs. researchgate.netspringernature.com While mass spectrometry provides information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. scilit.comkubikat.org

For this compound, a suite of NMR experiments would be employed:

¹H NMR: Confirms the presence and integration of all hydrogen atoms and reveals their chemical shifts and coupling patterns. In the case of this compound, the absence of signals at the sites of deuteration provides direct evidence of successful labeling.

¹³C NMR: Provides a count of the unique carbon atoms in the molecule.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. iiste.org

Crucially, specific NMR techniques can be used to pinpoint the exact location of the deuterium atoms. ²H (Deuterium) NMR spectroscopy can directly detect the deuterium nuclei. Furthermore, advanced multi-dimensional NMR experiments can correlate deuterium signals with other nuclei, providing definitive proof of the labeling positions. nih.govdtic.mil This verification is essential to confirm the identity and quality of the deuterated standard.

Ancillary Chromatographic and Spectroscopic Techniques for Metabolite Profiling

While LC-MS/MS and NMR are the primary techniques for the analysis of this compound, a comprehensive metabolite profiling study may employ additional ancillary methods to gain a broader understanding of metabolic pathways. sysrevpharm.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable compounds. sysrevpharm.org For non-volatile metabolites, chemical derivatization is often required to increase their volatility. GC-MS can offer very high chromatographic resolution, which is advantageous for separating complex mixtures. iiste.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS is particularly well-suited for the analysis of highly polar and charged metabolites that may be difficult to retain on traditional reversed-phase LC columns. nih.gov It provides an orthogonal separation mechanism to LC, offering a complementary view of the metabolome.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers provide highly accurate mass measurements. nih.gov This capability is invaluable for identifying unknown metabolites by allowing for the determination of their elemental composition.

The integration of these diverse analytical techniques provides a powerful and comprehensive platform for the characterization and quantification of metabolites and their stable isotope-labeled analogs in complex biological systems. researchgate.net

In Depth Investigation of N Desmethyl Alosetron D4 in Preclinical Metabolic and Pharmacokinetic Systems

Elucidation of N-Desmethyl Alosetron-d4 Formation Pathways in In Vitro Hepatic Models

The biotransformation of Alosetron to its N-desmethyl metabolite is a primary metabolic pathway. In vitro hepatic models are instrumental in elucidating the mechanisms of this conversion. It is important to note that while the following studies were conducted on the non-deuterated Alosetron, the metabolic pathways and enzymatic involvement are expected to be identical for the formation of this compound, as the deuterium (B1214612) labeling at a non-metabolic site does not typically alter the metabolic route.

In vitro studies utilizing human liver microsomes and cryopreserved hepatocytes have been fundamental in identifying the metabolic fate of Alosetron. These systems contain a rich complement of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions.

Research has demonstrated that upon incubation of Alosetron with human liver microsomes in the presence of NADPH, a primary metabolite, N-Desmethyl Alosetron, is formed. nih.gov Similar findings have been observed in studies with cryopreserved human hepatocytes, which provide a more complete metabolic system by retaining both phase I and phase II enzymes. The formation of N-Desmethyl Alosetron in these in vitro models confirms that N-demethylation is a significant metabolic clearance pathway for Alosetron. nih.gov

To identify the specific CYP isozymes responsible for the N-demethylation of Alosetron, a series of experiments with recombinant human CYP enzymes and specific chemical inhibitors are typically employed. Studies have revealed that Alosetron is a substrate for multiple CYP enzymes. nih.gov

Table 1: Cytochrome P450 Isozymes Involved in Alosetron N-Demethylation
CYP IsozymeRole in Alosetron N-DemethylationSupporting Evidence
CYP3A4Major contributorStudies with recombinant enzymes and in vivo data. nih.govnih.gov
CYP2C9Major contributorIn vitro metabolism studies. nih.gov
CYP1A2Significant contributorIn vivo studies and correlation with smoking status. nih.gov

Enzyme kinetic studies are essential to quantitatively describe the rate of metabolite formation. The Michaelis-Menten model is commonly used to determine the maximum velocity of the reaction (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km).

Tracing Drug Disposition and Metabolite Excretion in Preclinical Animal Models Using Deuterated Standards

Deuterated standards like this compound are indispensable for the accurate quantification of metabolites in complex biological matrices during preclinical animal studies. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for the correction of variability in sample preparation and instrument response, leading to highly reliable data.

Pharmacokinetic studies in preclinical species such as rats and dogs are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. In these studies, a deuterated internal standard like this compound would be added to plasma, urine, and tissue homogenate samples to enable precise quantification of the N-Desmethyl Alosetron metabolite by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Preclinical studies have shown that Alosetron is rapidly absorbed and extensively metabolized in animals, with N-demethylation being a prominent metabolic pathway. nih.govnih.gov The pharmacokinetic profile of Alosetron and its metabolites, including N-Desmethyl Alosetron, has been characterized in species such as rats and dogs. tandfonline.com Following oral administration, Alosetron and its metabolites are excreted through both biliary and renal routes. nih.gov

Table 2: Preclinical Pharmacokinetic Parameters of Alosetron
ParameterRatDogHuman
BioavailabilityData not specifiedData not specified~50-60% nih.gov
Half-life (t½)Data not specifiedData not specified~1.5 hours nih.gov
Major Metabolic PathwaysN-demethylation, Hydroxylation, Oxidation nih.govN-demethylation, Hydroxylation, Oxidation nih.govN-demethylation, Hydroxylation, Oxidation nih.gov
Primary Excretion RoutesBiliary and Renal nih.govBiliary and Renal nih.govBiliary and Renal nih.gov

The use of this compound as an internal standard facilitates the accurate quantification of N-Desmethyl Alosetron concentrations in various biological matrices. This allows for a detailed assessment of the metabolite's clearance and distribution.

Comparative Metabolic Pathway Analysis of Alosetron and N-Desmethyl Alosetron Across Relevant Preclinical Species

The biotransformation of Alosetron is extensive and rapid in preclinical species and humans, leading to a variety of metabolites. nih.gov Understanding the metabolic pathways of both the parent drug and its primary metabolites, such as N-Desmethyl Alosetron, is essential for interpreting pharmacokinetic and toxicological data across species. Preclinical studies, often utilizing liver microsomes and hepatocytes from species like rats and dogs, serve to predict metabolic routes in humans. nih.gov

Metabolism of Alosetron

Alosetron undergoes significant Phase I and Phase II metabolism. The primary routes of Phase I biotransformation include N-demethylation of the imidazole-methyl group, hydroxylation, and oxidation. nih.gov In vitro studies using human liver microsomes have identified several cytochrome P450 (CYP) enzymes responsible for its metabolism, namely CYP2C9 (approximately 30%), CYP3A4 (approximately 18%), and CYP1A2 (approximately 10%). fda.govrxlist.com Non-CYP mediated metabolic conversions also account for a portion of its transformation. fda.gov

Studies comparing the metabolism of Alosetron in rat, dog, and human liver microsomes and hepatocytes have shown that the profiles of metabolites are generally similar to those observed in vivo. nih.gov The major metabolic pathways consistently identified across these species are N-dealkylation (leading to N-Desmethyl Alosetron) and hydroxylation. nih.gov One of the most prominent metabolites found in urine is a 6-hydroxy metabolite, which is further conjugated with glucuronic acid. fda.gov

Metabolism of N-Desmethyl Alosetron

N-Desmethyl Alosetron is a principal metabolite of Alosetron. fda.gov As a metabolite, it is subject to further sequential metabolism. While specific studies detailing the complete metabolic fate of N-Desmethyl Alosetron are limited, its chemical structure suggests that it would likely undergo subsequent metabolic transformations similar to the parent compound. Having a free secondary amine and multiple potential sites for oxidation, it is plausible that N-Desmethyl Alosetron is further metabolized through Phase I reactions like hydroxylation and subsequently undergoes Phase II conjugation reactions, such as glucuronidation, to facilitate its excretion. This sequential metabolism is a common feature in drug biotransformation, where primary metabolites are further modified to increase their water solubility. nih.gov

Species-Specific Differences

While the qualitative metabolic profiles of Alosetron are similar across common preclinical species (rat, dog) and humans, quantitative differences in enzyme kinetics and clearance rates are often observed. nih.govresearchgate.net For instance, the relative contribution of different CYP enzymes (e.g., CYP1A2 vs. CYP3A4) can vary between species, potentially leading to different ratios of metabolites. nih.gov Hepatocytes have demonstrated more extensive metabolic processing compared to liver microsomes in vitro, though in vitro systems generally show less sequential metabolism than what occurs in vivo. nih.gov All three compounds were more metabolically stable in human than in the preclinical animal species examined. researchgate.net

The following tables summarize the known and potential metabolic pathways and compare the metabolic profiles of Alosetron and N-Desmethyl Alosetron.

Table 1: Metabolic Pathways of Alosetron and N-Desmethyl Alosetron

Compound Phase I Reactions Phase II Reactions Key Metabolites

| Alosetron | N-Demethylation Hydroxylation Oxidation | Glucuronidation (of hydroxylated metabolites) | N-Desmethyl Alosetron 6-Hydroxy Alosetron | | N-Desmethyl Alosetron | Hydroxylation (putative) Oxidation (putative) | Glucuronidation (putative) | Further oxidized and conjugated products |

Table 2: Comparative Metabolite Formation from Alosetron in Preclinical Species

This table provides an illustrative summary based on qualitative findings. The symbols represent the relative prominence of each pathway: (+++) Major, (++) Moderate, (+) Minor.

Metabolic Pathway Rat Dog Human
N-Demethylation ++ ++ +++
Hydroxylation +++ +++ +++
Glucuronide Conjugation ++ ++ ++

Advanced Research Applications and Future Trajectories for N Desmethyl Alosetron D4 Studies

Critical Role of N-Desmethyl Alosetron-d4 as an Internal Standard in Bioanalytical Method Validation and Quality Control

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (IS) is the gold standard for achieving accuracy and precision. This compound fulfills this role for the quantification of N-Desmethyl Alosetron in complex biological matrices like plasma, serum, or urine.

The primary function of an IS is to correct for variability throughout the analytical process. This includes variations in sample extraction, handling, and instrument response. Because this compound is chemically identical to the analyte (N-Desmethyl Alosetron) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This ensures that any loss of analyte during sample preparation or fluctuation in instrument performance is mirrored by the IS, allowing for a highly accurate determination of the analyte's concentration.

The validation of bioanalytical methods is a rigorous process governed by regulatory guidelines. Key parameters assessed during validation, where an IS like this compound is crucial, are outlined below.

Interactive Data Table: Key Bioanalytical Validation Parameters

Validation ParameterDescriptionRole of this compound
SelectivityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.Helps distinguish the analyte from endogenous matrix components and other metabolites.
AccuracyThe closeness of the determined value to the nominal or known true value.Corrects for systematic errors, ensuring the measured concentration reflects the true concentration.
PrecisionThe closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Minimizes the impact of random errors in sample processing and injection volume, leading to lower variability.
Matrix EffectThe alteration of ionization efficiency by co-eluting substances from the biological matrix.Experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.
RecoveryThe efficiency of the extraction process for the analyte from the biological matrix.Tracks and corrects for analyte loss during sample preparation steps.

By ensuring the reliability and robustness of the analytical method, this compound plays an indispensable part in quality control for both preclinical and clinical studies involving Alosetron.

Exploring the Biological Activity and Pharmacological Significance of N-Desmethyl Alosetron in Preclinical Models

Alosetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. nih.gov These receptors are involved in regulating visceral pain, colonic transit, and gastrointestinal secretions. mhmedical.com By blocking these receptors, Alosetron can modulate gut motility and sensation. patsnap.com The metabolism of Alosetron is rapid and extensive, occurring primarily through N-demethylation, hydroxylation, and oxidation. nih.gov N-Desmethyl Alosetron is one of the two principal metabolites.

Preclinical studies are essential to characterize the activity of such metabolites. Investigating the pharmacological profile of N-Desmethyl Alosetron helps to determine whether it contributes to the parent drug's therapeutic effects or potential side effects. Key research questions in preclinical models would involve assessing its affinity for the 5-HT3 receptor and other relevant targets.

In murine models, Alosetron has been shown to inhibit spontaneous migrating motor complexes in the small and large bowel, an effect that may be linked to its therapeutic action in irritable bowel syndrome (IBS). nih.gov Studies have also demonstrated that Alosetron can delay colonic transit time in both healthy subjects and patients with IBS. elsevierpure.comnih.gov Furthermore, in a rat model of colitis, Alosetron demonstrated anti-inflammatory effects that were mediated through 5-HT3 receptors. nih.gov While these studies focus on the parent drug, understanding the complete pharmacological picture requires elucidating the contribution of its major metabolites. The specific activity of N-Desmethyl Alosetron at the 5-HT3 receptor and its impact on gastrointestinal function remain important areas for detailed preclinical investigation.

Addressing Contemporary Challenges and Pioneering Innovations in Deuterated Metabolite Research

The use of deuterated compounds, while highly beneficial, is not without its challenges. A primary consideration is the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. This can sometimes alter the rate and pathways of metabolism. If deuterium is placed at a site of metabolic attack, it can slow down the metabolism at that position, a strategy intentionally used in drug discovery to improve pharmacokinetic profiles. nih.gov However, this can also lead to "metabolic switching," where the body metabolizes the molecule at an alternative, non-deuterated site, potentially forming different metabolites. nih.gov Therefore, careful characterization of the metabolic fate of deuterated compounds is essential.

Innovations in analytical technology are helping to overcome these challenges. High-resolution mass spectrometry allows for precise determination of metabolic pathways and identification of unexpected metabolites. Furthermore, techniques like deuterium metabolic imaging (DMI) are emerging as powerful tools for visualizing metabolic processes in vivo, offering new ways to study how deuterated tracers are processed in the body. nih.gov

Interactive Data Table: Challenges and Innovations in Deuterated Compound Research

AreaChallengePioneering Innovation
MetabolismPotential for metabolic switching due to the kinetic isotope effect. nih.govAdvanced mass spectrometry to identify and quantify all metabolic products.
SynthesisComplex and costly chemical synthesis to achieve high isotopic purity.Development of more efficient and selective deuteration methods.
AnalysisChromatographic separation of deuterated and non-deuterated analogs can sometimes occur, affecting quantification.Ultra-high-performance liquid chromatography (UHPLC) systems for improved resolution.
In Vivo TrackingUnderstanding the dynamic fate of the compound throughout the whole organism.Non-invasive imaging techniques like Deuterium MRI to track metabolic pathways in real-time. nih.gov

Prospective Research Avenues for this compound in Systems Biology and Drug Discovery

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data sets, from the molecular to the organism level. elsevierpure.com Isotopically labeled compounds like this compound are poised to play a significant role in this field by providing crucial data for developing predictive models of drug action.

One major application is in physiologically based pharmacokinetic (PBPK) modeling. These complex computer models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. By using this compound to generate precise pharmacokinetic data for the metabolite, researchers can build more accurate and robust PBPK models for Alosetron. These models can help predict drug behavior in different patient populations, anticipate drug-drug interactions, and optimize clinical trial designs. elsevierpure.com

Furthermore, data generated using this compound can be integrated into larger "omics" datasets (e.g., proteomics, metabolomics) to create comprehensive systems pharmacology models. This approach allows researchers to move beyond a single target and understand how a drug and its metabolites affect entire biological networks and pathways. This holistic view is critical for identifying new therapeutic targets, understanding mechanisms of adverse effects, and advancing the paradigm of personalized medicine. The use of stable isotope tracers provides the high-quality quantitative data necessary to build and validate these complex, informative models that are at the forefront of modern drug discovery. elsevierpure.com

Q & A

Q. How is N-Desmethyl Alosetron-d4 characterized as a deuterated internal standard in pharmacokinetic studies?

this compound is synthesized with four deuterium atoms at stable positions to serve as a mass spectrometric internal standard. Its primary use is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent drug (Alosetron) and its non-deuterated metabolite (N-Desmethyl Alosetron) in biological matrices. Deuterated standards minimize ion suppression/enhancement effects and improve quantification accuracy by matching the physicochemical properties of the analyte . Key validation parameters include isotopic purity (>98%), retention time alignment, and absence of interference in blank matrices.

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms deuteration sites and structural integrity.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., +4 Da shift due to deuterium) and isotopic enrichment.
  • Chromatographic Purity: Reverse-phase HPLC with UV detection assesses chemical purity (>98%), as per pharmacopeial guidelines for reagent standards .

Q. How should researchers design experiments to quantify N-Desmethyl Alosetron in plasma using this compound?

  • Sample Preparation: Use protein precipitation with acetonitrile or methanol (1:3 v/v) to isolate analytes. Include quality controls (QCs) spiked with this compound to monitor recovery (target: 85–115%) .
  • LC-MS/MS Parameters: Optimize collision energy and transition ions (e.g., m/z 295→155 for Alosetron; m/z 299→159 for this compound). Column: C18, 2.1 × 50 mm, 1.7 µm. Mobile phase: 0.1% formic acid in water/acetonitrile gradient .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite quantification between immunoassays and LC-MS/MS methods?

  • Cross-Validation: Compare results from immunoassays (prone to cross-reactivity) and LC-MS/MS (gold standard) using Bland-Altman plots.
  • Matrix Effects: Evaluate ion suppression in LC-MS/MS via post-column infusion. Adjust extraction protocols if interference is observed (e.g., phospholipid removal using hybrid SPE) .
  • Reference: A study on selumetinib demonstrated that metabolite-to-parent ratios <10% require ultra-sensitive LC-MS/MS parameters to avoid underestimation .

Q. What strategies mitigate variability in this compound recovery during method development?

  • Extraction Solvent Screening: Test acetonitrile, methanol, and ethyl acetate for optimal recovery. Acetonitrile typically yields >90% recovery for polar metabolites .
  • Internal Standard Calibration: Use a stable isotope-labeled analog (e.g., this compound) to normalize matrix effects.
  • Freeze-Thaw Stability: Conduct three freeze-thaw cycles to assess analyte integrity. Deviations >15% necessitate protocol revisions (e.g., single-use aliquots) .

Q. How do researchers validate the specificity of this compound detection in complex biological matrices?

  • Selectivity Testing: Analyze six individual blank plasma samples to confirm absence of interfering peaks at the analyte’s retention window.
  • Cross-Reactivity: Test structurally related compounds (e.g., Alosetron sulfoxide) to ensure no signal overlap.
  • Reference: Pharmacopeial guidelines for reagent validation emphasize specificity as a critical parameter for regulatory compliance .

Q. What metabolic pathways or drug interactions might influence this compound stability in vivo?

  • Cytochrome P450 (CYP) Interactions: N-Desmethyl metabolites are often CYP3A4/2C19 substrates. Co-administration with CYP inhibitors (e.g., ketoconazole) may alter metabolite formation rates .
  • Plasma Stability: Conduct time-course experiments (0–24 hrs) at room temperature to assess degradation. Use EDTA as an anticoagulant to inhibit metalloproteases .

Data Contradiction Analysis

Q. How should contradictory data on metabolite pharmacokinetics (e.g., half-life variability) be addressed?

  • Population Pharmacokinetics: Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clearance rates.
  • Dose Normalization: Adjust for body weight, renal/hepatic function, and genetic polymorphisms (e.g., CYP2C19 poor metabolizers) .
  • Case Study: Selumetinib N-desmethyl exhibited high variability in AUC (5.9–8.3%), necessitating stratified dosing in clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.